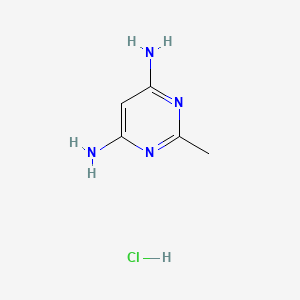

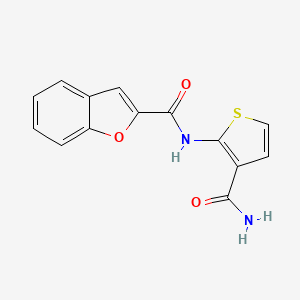

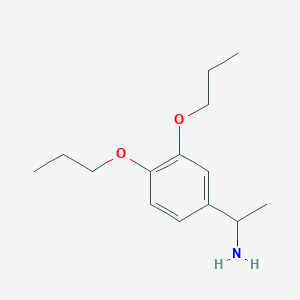

![molecular formula C21H27ClN4O3S2 B2482943 N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215549-48-6](/img/structure/B2482943.png)

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis involves coupling reactions, characterized by the preparation of derivatives from thiazole and thiazoline bases. Products are identified using methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy, with some confirmed by single-crystal X-ray diffraction. This synthesis route has produced compounds showing anti-inflammatory activity in certain concentration ranges, without adverse effects on myocardial function in specific instances (Lynch et al., 2006).

Molecular Structure Analysis

Crystal structure analysis through methods like X-ray crystallography has been pivotal in understanding the molecular arrangement of such compounds. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases its crystallization in the monoclinic space group, providing insights into the molecular interactions and conformations within the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity of related compounds towards various nucleophiles has been studied, revealing the formation of different heterocyclic structures depending on the reacting nucleophile. This versatility in chemical behavior underscores the potential for diverse biological activities and applications (Bondock et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride and its derivatives have shown significant promise in cancer research. The compound exhibits curative activity against colon-38 adenocarcinoma in mice, and its effectiveness is strongly influenced by the lipophilicity and tumor pharmacokinetics. The study highlights the importance of the methyl group for optimal tumor tissue retention and antitumor activity, suggesting a correlation between the tumor pharmacokinetics and the in vivo antitumor activity of the series (Lukka et al., 2012). Additionally, the carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar compounds, have demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as effective anticancer agents (Deady et al., 2003; Deady et al., 2005).

Anti-inflammatory Activity

Derivatives of the compound have shown anti-inflammatory activity. For example, hydrochloride salts of specific derivatives demonstrated anti-inflammatory effects across a range of concentrations, with no adverse effect on myocardial function at certain concentrations. This suggests their potential use as nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting effects. These compounds have shown high efficiency in preventing steel corrosion in acidic solutions, offering a new approach to corrosion inhibition with potential applications in industrial maintenance (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S2.ClH/c1-15-6-11-18-19(14-15)29-21(22-18)25(13-12-23(2)3)20(26)16-7-9-17(10-8-16)30(27,28)24(4)5;/h6-11,14H,12-13H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBMQRDRGADRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

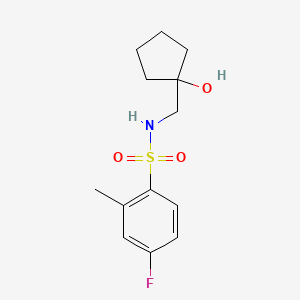

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

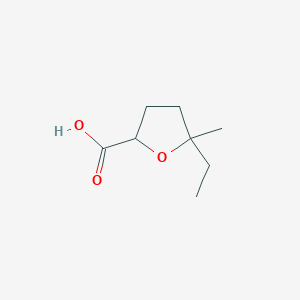

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)

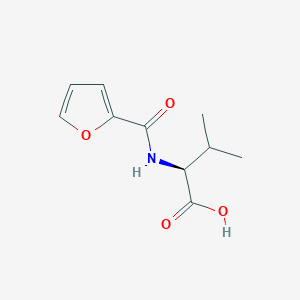

![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)